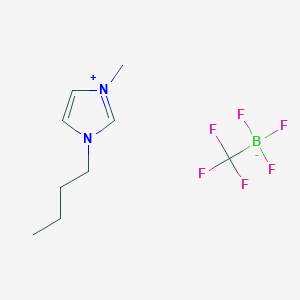
2-amino-N-tert-butylpropanamide hydrochloride
説明
2-amino-N-tert-butylpropanamide hydrochloride is a chemical compound used in various research . It has a molecular formula of C7H17ClN2O and a molecular weight of 180.67 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O.ClH/c1-5(8)6(10)9-7(2,3)4;/h5H,8H2,1-4H3,(H,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用
Chemistry and Biochemistry in Industrial Applications
One significant application of similar compounds is found in industrial settings. For example, acrylamide, a compound related in terms of industrial relevance, is extensively studied for its applications and safety. Acrylamide is used worldwide to synthesize polyacrylamide, which has numerous applications such as in soil conditioning, wastewater treatment, and as a support for protein separation by electrophoresis. The comprehensive review by Friedman (2003) on acrylamide highlights the importance of understanding both the beneficial uses and potential health impacts of such chemicals in industrial applications Friedman, 2003.
Pharmacological Properties and Clinical Use
Metoclopramide, another chemically relevant compound, has been reviewed for its pharmacological properties and clinical use, particularly in gastro-intestinal diagnostics and treatment of various vomiting types. Although not directly related, the extensive study on metoclopramide provides an example of how detailed pharmacological research contributes to understanding and optimizing the use of compounds for specific clinical applications Pinder et al., 2012.
Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), shows their widespread use in preventing oxidative reactions in products. The study by Liu & Mabury (2020) on the environmental occurrence, human exposure, and toxicity of SPAs, including their detection in various matrices and potential health impacts, underscores the importance of assessing environmental and health effects of widely used chemicals Liu & Mabury, 2020.
Application in Synthesis of N-heterocycles
The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, as reviewed by Philip et al. (2020), showcases the application of specific chemical compounds in facilitating the synthesis of structurally diverse and therapeutically relevant compounds. This highlights the role of chemical research in expanding the toolkit for drug discovery and development Philip et al., 2020.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and storing in a well-ventilated place .
特性
IUPAC Name |
2-amino-N-tert-butylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(8)6(10)9-7(2,3)4;/h5H,8H2,1-4H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGPSZNTJXDBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


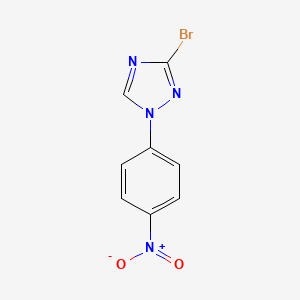
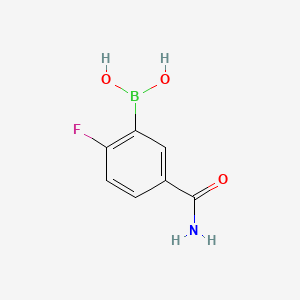

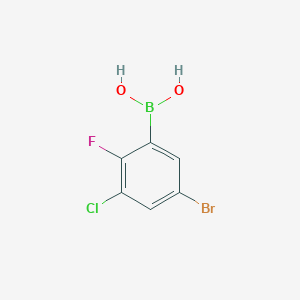

![(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521964.png)
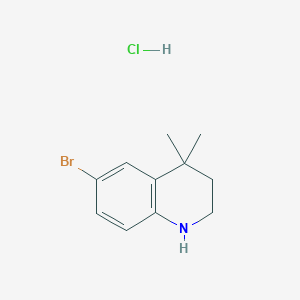

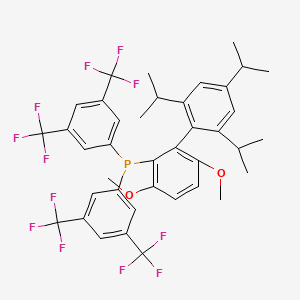
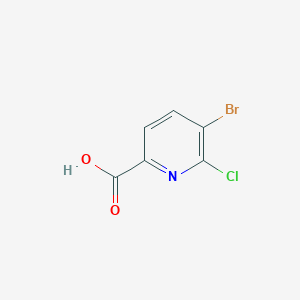
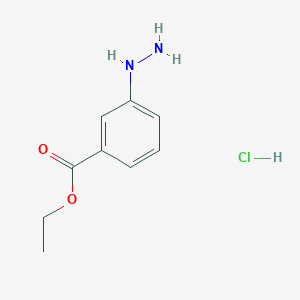
![2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1521976.png)
